N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide is a pyrimidine-based small molecule characterized by a dimethylamino-substituted pyrimidine core linked to a 3-fluorobenzamide group via an aniline bridge. The pyrimidine ring is a common pharmacophore in medicinal chemistry, often contributing to interactions with biological targets such as kinases or enzymes.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMNWKIPGGDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
TCMDC-124724, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide, primarily targets the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria-causing parasite Plasmodium falciparum.
Mode of Action
TCMDC-124724 acts as an inhibitor of PfAsnRS. It inhibits protein translation and activates the amino acid starvation response in the parasite. The compound is a pro-inhibitor, and its inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124724 adduct.
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124724 is the protein translation pathway in Plasmodium falciparum. By inhibiting PfAsnRS, TCMDC-124724 disrupts the charging of tRNA with asparagine, a critical step in protein synthesis. This disruption leads to an amino acid starvation response, which can be detrimental to the parasite.
Pharmacokinetics
Given its potent activity against parasite cultures and low mammalian cell toxicity, it is likely to have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular effect of TCMDC-124724’s action is the formation of an Asn-TCMDC-124724 adduct that inhibits PfAsnRS. On a cellular level, this results in the disruption of protein synthesis and the activation of an amino acid starvation response in Plasmodium falciparum. This can lead to the death of the parasite, making TCMDC-124724 a potential antimalarial agent.
Action Environment
The action of TCMDC-124724 is influenced by the biochemical environment of the Plasmodium falciparum parasite. Factors such as the availability of asparagine and the presence of other proteins may affect the compound’s efficacy. Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
TCMDC-124724 interacts with the PfProRS enzyme, a crucial component in the protein synthesis machinery of the malaria parasite. The compound binds to the enzyme, potentially disrupting its function and thereby inhibiting the growth and proliferation of the parasite. The nature of this interaction is likely to be complex, involving multiple points of contact between the compound and the enzyme.
Cellular Effects
In cellular contexts, TCMDC-124724 has been shown to have significant effects on the malaria parasite. It disrupts the normal functioning of the PfProRS enzyme, which is essential for the parasite’s protein synthesis. This disruption can lead to a halt in the growth and proliferation of the parasite, effectively inhibiting the infection. The compound’s influence extends to various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of TCMDC-124724 involves its interaction with the PfProRS enzyme. The compound binds to the enzyme, potentially altering its structure and disrupting its function. This interaction may inhibit the enzyme’s ability to synthesize proteins, a crucial process for the growth and survival of the malaria parasite.
Temporal Effects in Laboratory Settings
The effects of TCMDC-124724 on the malaria parasite have been observed over time in laboratory settings. The compound has been shown to have a stable interaction with the PfProRS enzyme, with its inhibitory effects persisting over the course of the experiment. Long-term effects on cellular function, such as changes in protein synthesis and cell growth, have also been observed.
Metabolic Pathways
Given its interaction with the PfProRS enzyme, it is likely that the compound is involved in the metabolic processes related to protein synthesis
Subcellular Localization
The subcellular localization of TCMDC-124724 is likely to be closely linked to its target, the PfProRS enzyme. Given that this enzyme is involved in protein synthesis, it is likely that TCMDC-124724 is localized to the areas of the cell where this process takes place
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide, also known by its chemical identifiers and synonyms, has emerged as a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H20FN5O
- Molecular Weight : 367.41 g/mol
The compound features a complex structure that enables interactions with various biological targets, contributing to its pharmacological effects.
Biological Activity Overview
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- The compound has shown potential in inhibiting tumor growth in various cancer cell lines. Studies indicate that it interferes with cell cycle progression and induces apoptosis.
- Case Study : A study demonstrated that this compound significantly inhibited the proliferation of human myelodysplastic syndrome (SKM-1) cells, leading to increased levels of acetyl-histone H3 and P21, which are markers associated with cell cycle arrest and apoptosis induction .
-
Antimicrobial Properties :
- Preliminary tests suggest that the compound possesses antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria.
- Research Findings : In vitro assays indicated that the compound exhibited effective antibacterial activity, although detailed mechanisms remain to be elucidated.
-
Antioxidant Effects :
- The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting these enzymes, the compound can alter cellular processes related to cancer progression.
- Receptor Binding : It may also interact with various receptors involved in signaling pathways that regulate cell growth and survival.
Data Summary Table
Research Applications
This compound is being explored for various applications in drug development:
- Cancer Therapeutics : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections.
Comparison with Similar Compounds
Structural Similarities :
- Shares a pyrimidin-2-ylamino-aniline backbone.
- Contains a fluorine-substituted aromatic ring (2-fluorobenzenesulfonamide vs. 3-fluorobenzamide).
Key Differences :
- Amino Substituent on Pyrimidine: Ethylamino (CAS: 923113-41-1) vs. dimethylamino (target compound). Dimethylamino groups typically offer stronger electron-donating effects, which may enhance pyrimidine ring basicity and influence hydrogen bonding .
- Functional Group : Sulfonamide (CAS: 923113-41-1) vs. benzamide. Sulfonamides generally exhibit higher acidity (due to -SO2NH-) and may alter pharmacokinetic properties like solubility and membrane permeability.
- Molecular Weight : 401.5 (CAS: 923113-41-1) vs. ~395.4 (estimated for the target compound). The difference (~6 Da) is negligible for most biological applications but could impact crystallinity or formulation .
Hypothesized Impact: The dimethylamino group in the target compound may confer improved binding to targets requiring cationic interactions (e.g., ATP-binding pockets in kinases), while the benzamide group could enhance metabolic stability compared to sulfonamides.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)
Structural Similarities :
- Fluorinated aromatic systems (3-fluorophenyl in Example 53 vs. 3-fluorobenzamide in the target).
- Pyrimidine-derived heterocycles (pyrazolo[3,4-d]pyrimidine vs. dimethylamino-pyrimidine).
Key Differences :
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine (Example 53) vs. 6-methylpyrimidine. Pyrazolopyrimidines are often used in kinase inhibitors (e.g., Janus kinase inhibitors), whereas simpler pyrimidines may target broader enzyme families.
- Chromen-4-one Moiety: Example 53 includes a chromenone group, which is absent in the target compound. Chromenones are associated with anti-inflammatory or estrogenic activities.
- Physical Properties: Example 53 has a higher molecular weight (589.1 vs. ~395.4) and melting point (175–178°C), suggesting greater rigidity or crystallinity, possibly due to the chromenone system .
Hypothesized Impact: The target compound’s simpler pyrimidine core may offer synthetic accessibility and tunability, while the absence of a chromenone moiety could reduce off-target effects in certain therapeutic contexts.
Triazine Derivatives with Dimethylamino Substituents
Structural Similarities :
- Multiple dimethylamino groups (e.g., N,N-dimethylamino-benzylidene in ).
- Aromatic linkers (phenyl groups).
Key Differences :
- Core Structure : 1,3,5-Triazine () vs. pyrimidine. Triazines are less common in drug design but are explored in materials science and as kinase inhibitors.
- Functional Complexity : includes pyrrolidinyl and hydroxymethyl groups, which introduce stereochemical complexity absent in the target compound.
Hypothesized Impact : The pyrimidine core in the target compound may provide better metabolic stability compared to triazines, which can undergo hydrolysis under physiological conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
